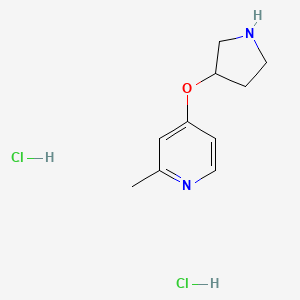
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride: is a chemical compound with the following IUPAC name: 2-methyl-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride . Its molecular formula is C₁₀H₁₄N₂O · 2HCl , and its molecular weight is approximately 251.16 g/mol . This compound belongs to the class of pyridine derivatives.
Preparation Methods
Synthetic Routes:: The synthetic route for this compound involves the reaction of 2-methyl-3-pyridinol with pyrrolidine in the presence of an acid catalyst. The resulting intermediate undergoes chlorination to yield the dihydrochloride salt .
Chemical Reactions Analysis
Reactions::
Oxidation: It can undergo oxidation reactions.
Substitution: The pyridine ring can undergo substitution reactions.
Other Transformations: Further functionalization may occur due to the presence of the pyrrolidinyl group.
Chlorination: Chlorine gas or chlorinating agents.
Acid Catalysis: Sulfuric acid or other strong acids.
Major Products:: The major product is the dihydrochloride salt of 2-methyl-4-(pyrrolidin-3-yloxy)pyridine.
Scientific Research Applications
This compound finds applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of other compounds.
Biology: Investigated for potential biological activities.
Medicine: Studied for its pharmacological properties.
Industry: May have applications in materials science or chemical processes.
Mechanism of Action
The exact mechanism of action remains an area of ongoing research. it likely interacts with specific molecular targets or pathways, influencing cellular processes.
Comparison with Similar Compounds
While detailed comparisons are scarce, researchers may explore similar pyridine derivatives to understand the unique features of 2-Methyl-4-(pyrrolidin-3-yloxy)pyridine dihydrochloride.
Properties
Molecular Formula |
C10H16Cl2N2O |
|---|---|
Molecular Weight |
251.15 g/mol |
IUPAC Name |
2-methyl-4-pyrrolidin-3-yloxypyridine;dihydrochloride |
InChI |
InChI=1S/C10H14N2O.2ClH/c1-8-6-9(3-5-12-8)13-10-2-4-11-7-10;;/h3,5-6,10-11H,2,4,7H2,1H3;2*1H |
InChI Key |
OZBQQBIRHKNNJN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=CC(=C1)OC2CCNC2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






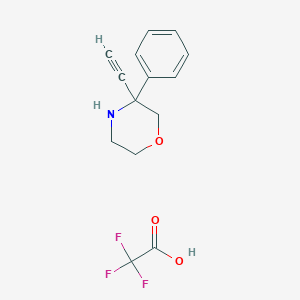
![3-(methylamino)-N-[(methylcarbamoyl)methyl]propanamide](/img/structure/B13516270.png)
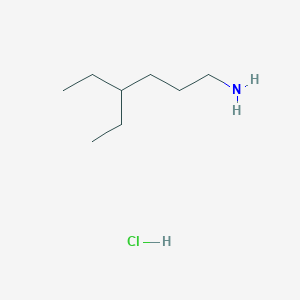
![Methyl 2-({5-[(3,5-dimethylphenyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)propanoate](/img/structure/B13516294.png)
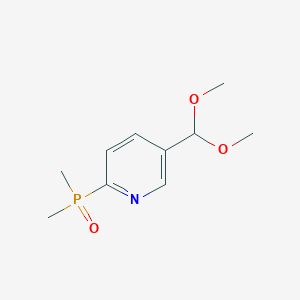
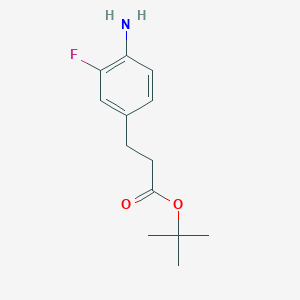

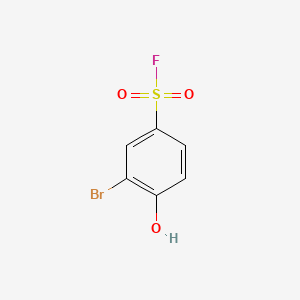

![3-Oxatetracyclo[5.2.1.1^{5,8}.0^{1,5}]undecane-2,4-dione](/img/structure/B13516333.png)
